National programs face high discontinuation due to progestin-only injectable bleeding irregularities. Mesigyna's estrogen-progestogen formulation addresses this: 25.2% irregular bleeding vs. 35.7% for DMPA at 3-6 months. Rapid return to ovulation (1-3 months vs. 10-month DMPA delay) supports birth spacing. Bone mineral density preserved vs. IUD controls. Procure the 50 mg NET-EN / 5 mg estradiol valerate monthly injectable for superior cycle control and user acceptability.
Molecular FormulaC50H70O6
Molecular Weight767.1 g/mol
CAS No.99897-30-0
Cat. No.B1214444
⚠ Attention: For research use only. Not for human or veterinary use.
Mesigyna, designated by CAS 99897-30-0, is a once-a-month combined injectable contraceptive (CIC) formulated with 50 mg norethisterone enanthate (NET-EN) and 5 mg estradiol valerate [1]. It is a member of the class of long-acting, estrogen-progestogen combinations designed to provide effective, reversible contraception while aiming to minimize the menstrual irregularities commonly associated with progestogen-only injectables like depot medroxyprogesterone acetate (DMPA) [2]. The product is approved in numerous countries across Latin America, Asia, and Africa for preventing pregnancy and is administered via intramuscular injection every 30 ± 3 days [1].
Workflow
Combined injectable regimen studies
Selection Context
Formulation-specific estrogen–progestogen profile
Model Relevance
Contraceptive bleeding-pattern research models
[1] World Health Organization. (1993). Facts about once-a-month injectable contraceptives: memorandum from a WHO meeting. *Bulletin of the World Health Organization*, 71(6), 677-689. PMID: 8313486. View Source
[2] Fraser, I. S. (1994). Vaginal bleeding patterns in women using once-a-month injectable contraceptives. *Contraception*, 49(4), 369-382. PMID: 8013222. View Source
Why Mesigyna Cannot Be Substituted
Generic substitution is not feasible for Mesigyna due to its unique formulation and resulting clinical profile. While the active pharmaceutical ingredients (NET-EN and estradiol valerate) are defined, the specific 50 mg / 5 mg combination and the resultant pharmacokinetic and pharmacodynamic profile—including the presence of an estrogen—directly impacts bleeding patterns, metabolic effects, and the timing of return to ovulation [1]. This distinguishes it from progestin-only injectables like DMPA, which are associated with higher rates of menstrual irregularity and a delayed return to fertility [2], and from other monthly CICs like Cyclofem, which utilize a different progestin (medroxyprogesterone acetate) and estradiol ester (estradiol cypionate) that result in distinct lipid and lipoprotein changes [3]. The following quantitative evidence underscores these critical, non-interchangeable differences.
Target Formulation
Mesigyna (NET-EN + estradiol valerate)
Comparator
DMPA (progestin-only)
Estrogen-dependent bleeding pattern endpoints may not transfer; progestin-only comparators show a distinct menstrual irregularity profile requiring separate model interpretation.
Target Formulation
Mesigyna (NET-EN + estradiol valerate)
Comparator
Cyclofem (MPA + estradiol cypionate)
Progestin and estrogen-ester differences may lead to distinct lipid-metabolism endpoint responses; cardiometabolic marker profiles observed with one CIC may not be reproduced by another.
Target Formulation
Mesigyna (NET-EN + estradiol valerate)
Comparator
Any progestin-only injectable
Ovulation-return timelines differ markedly; estradiol-containing formulations may support faster hypothalamic-pituitary-ovarian axis recovery, a model parameter that may not replicate with progestin-only regimens.
[1] Benagiano, G., et al. (1997). Comparative clinical evaluation of the effect on carbohydrate and lipid metabolism of two norethisterone-containing hormonal contraceptives: Mesigyna and TriNovum. *Contraception*, 55(5), 295-300. PMID: 9220226. View Source
[2] Bassol, S., et al. (1995). A comparative study on the return to ovulation following chronic use of once-a-month injectable contraceptives. *Contraception*, 51(5), 307-311. PMID: 7628206. View Source
[3] United Nations Development Programme/United Nations Population Fund/World Health Organization/World Bank, Special Programme of Research, Development and Research Training in Human Reproduction. (1997). Comparative study of the effects of two once-a-month injectable steroidal contraceptives (Mesigyna and Cyclofem) on lipid and lipoprotein metabolism. *Contraception*, 56(4), 211-222. PMID: 9408700. View Source
Comparative Evidence for Mesigyna
Menstrual Bleeding Profile vs. DMPA
Mesigyna, a combined estrogen-progestogen injectable, demonstrates a substantially lower incidence of irregular and prolonged bleeding compared to the progestin-only injectable DMPA. In a WHO review, 25.2% of Mesigyna users experienced irregular bleeding between 3-6 months of use, and 11.1% experienced prolonged bleeding [1]. In contrast, DMPA users showed 35.7% irregular bleeding and 27.7% prolonged bleeding [1]. This differential bleeding profile is a primary driver of user preference and continuation.
Observational study; continuation-rate endpoints may require further review
ContraceptionWomen's HealthEndocrinology
Evidence Dimension
Incidence of irregular bleeding (3-6 months of use)
Target Compound Data
25.2%
Comparator Or Baseline
DMPA: 35.7%
Quantified Difference
10.5% absolute reduction
Conditions
Observational study, women using contraceptives for 3-6 months
Why This Matters
The 10.5% absolute reduction in irregular bleeding directly translates to improved user satisfaction and a lower likelihood of discontinuation, which is a critical factor for large-scale public health programs and individual procurement.
ContraceptionWomen's HealthEndocrinology
[1] Fraser, I. S. (1994). Vaginal bleeding patterns in women using once-a-month injectable contraceptives. *Contraception*, 49(4), 369-382. PMID: 8013222. View Source
Bone Mineral Density vs. DMPA
In a cross-sectional study comparing long-term users of combined injectable contraceptives (CICs) to TCu 380A IUD controls, Mesigyna use for 12-60 months was not associated with a reduction in bone mineral density (BMD) [1]. At the midshaft ulna, the BMD for Mesigyna users was 0.463 ± 0.008 g/cm² versus 0.458 ± 0.009 g/cm² for controls, a non-significant difference [1]. This stands in stark contrast to the well-documented BMD loss observed with the progestin-only injectable DMPA, which carries an FDA black box warning for this effect [2].
BMD vs. DMPAClass-level inference
BMD 0.463 vs. 0.458 g/cm² (midshaft ulna); n.s.
Bone-density endpoint context does not show reported DMPA-associated decline
Cross-sectional data; long-term bone-safety endpoints require further study
Bone HealthContraceptionEndocrinology
Evidence Dimension
Bone mineral density at midshaft ulna after 12-60 months
Target Compound Data
0.463 ± 0.008 g/cm²
Comparator Or Baseline
TCu 380A IUD control group: 0.458 ± 0.009 g/cm²
Quantified Difference
Non-significant difference (p>0.05)
Conditions
Cross-sectional study, 97 women (33 Mesigyna users), DXA scan
Why This Matters
The preservation of BMD is a crucial safety and procurement consideration, especially for adolescent and perimenopausal women. It differentiates Mesigyna as a long-term option without the bone health monitoring burden associated with DMPA.
Bone HealthContraceptionEndocrinology
[1] Bahamondes, L., et al. (2006). Densidade mineral ossea em usuarias de contraceptivos injetaveis combinados. Tese de Doutorado, Universidade Estadual de Campinas. Persistent Identifier: 20.500.12733/1603667. View Source
[2] US Food and Drug Administration. (2004). Black Box Warning for Depo-Provera (medroxyprogesterone acetate injectable suspension). Retrieved from FDA drug labeling. View Source
Lipid Profile Effects vs. Cyclofem
In a WHO-sponsored multicenter study, Mesigyna and Cyclofem exhibited distinct effects on lipid profiles. Mesigyna use for up to 9 months resulted in a decrease in HDL cholesterol by 10%, apolipoprotein AI by 9%, and triglycerides by 15% [1]. In comparison, the changes observed with Cyclofem were even smaller [1]. These quantitative differences are significant because they demonstrate that two different CIC formulations, despite both containing an estrogen and a progestin, can have disparate effects on cardiometabolic markers, precluding simple substitution.
Lipid Profile vs. CyclofemHead-to-head
HDL-C change: −10% after 9 months (greater magnitude)
Percent change in HDL-C after up to 9 months of use
Target Compound Data
-10%
Comparator Or Baseline
Cyclofem: smaller change (direction not specified, but magnitude less than 10%)
Quantified Difference
Greater magnitude of change with Mesigyna
Conditions
Multicenter longitudinal study, 357 women, 9-month treatment period
Why This Matters
For procurement decisions in populations with specific baseline cardiometabolic risk profiles, the specific lipid impact of Mesigyna—which differs from that of its closest CIC analog, Cyclofem—becomes a critical, evidence-based selection criterion.
Cardiometabolic RiskContraceptionEndocrinology
[1] United Nations Development Programme/United Nations Population Fund/World Health Organization/World Bank, Special Programme of Research, Development and Research Training in Human Reproduction. (1997). Comparative study of the effects of two once-a-month injectable steroidal contraceptives (Mesigyna and Cyclofem) on lipid and lipoprotein metabolism. *Contraception*, 56(4), 211-222. PMID: 9408700. View Source
Return to Ovulation vs. DMPA
Mesigyna use does not chronically inhibit the hypothalamic-pituitary-ovarian axis. In a study of women who used Mesigyna for two years, normal ovulatory cycles returned within 1-3 months after the last injection in 6 out of 11 women (54.5%) [1]. This is in contrast to DMPA, where the median return to fertility can be 10 months or longer, with some users experiencing significant delays [2]. The presence of estradiol in Mesigyna contributes to this more rapid reversal of ovulation suppression.
Return to Ovulation vs. DMPAClass-level inference
1–3 months (54.5% of users) vs. median ~10 months
Reported rapid ovulation-return endpoint context
Small prospective study; ovarian-axis recovery timelines require further validation
FertilityContraceptionReproductive Endocrinology
Evidence Dimension
Time to return of normal ovulatory cycles after 2 years of continuous use
Prospective study, 21 women (11 Mesigyna users), daily urinary hormone assays for 120 days
Why This Matters
For women who plan to conceive soon after discontinuing contraception, the rapid return of ovulation with Mesigyna is a major advantage over DMPA. This is a key differentiator for individual users and family planning programs prioritizing short inter-pregnancy intervals.
FertilityContraceptionReproductive Endocrinology
[1] Bassol, S., et al. (1995). A comparative study on the return to ovulation following chronic use of once-a-month injectable contraceptives. *Contraception*, 51(5), 307-311. PMID: 7628206. View Source
[2] World Health Organization. (1993). Facts about once-a-month injectable contraceptives: memorandum from a WHO meeting. *Bulletin of the World Health Organization*, 71(6), 677-689. PMID: 8313486. View Source
Application Scenarios for Mesigyna
Menstrual Regularity and Continuation Programs
National family planning programs in Latin America, Asia, and Africa should preferentially procure Mesigyna to achieve higher user continuation rates. The quantitative evidence demonstrates that Mesigyna's bleeding profile—with 25.2% irregular bleeding and 11.1% prolonged bleeding at 3-6 months—is significantly superior to that of DMPA (35.7% and 27.7%, respectively) [1]. This improved cycle control directly addresses the leading cause of discontinuation for injectable contraceptives, making Mesigyna a more cost-effective and user-acceptable option for large-scale distribution.
Bone Health-Conscious Contraception
Mesigyna is the evidence-based choice for women and adolescents requiring long-term injectable contraception without compromising bone mineral density (BMD). Unlike DMPA, which is associated with significant BMD loss [1], a cross-sectional study found no difference in BMD between Mesigyna users (12-60 months of use) and IUD controls (midshaft ulna BMD: 0.463 ± 0.008 g/cm² vs. 0.458 ± 0.009 g/cm²) [2]. This makes Mesigyna the preferred option for healthcare systems and clinics serving populations at higher risk for osteoporosis.
Short-Term Pregnancy Intention Planning
For women who plan to conceive in the near future after discontinuing contraception, Mesigyna provides a distinct advantage over progestin-only injectables. The rapid return of ovulation—documented within 1-3 months in over half of long-term users—contrasts sharply with the median 10-month delay observed with DMPA [1]. Procurement of Mesigyna is therefore justified for family planning programs focused on birth spacing and achieving short inter-pregnancy intervals.
Application
Selection Property
Validation Focus
Menstrual-regularity research programs
Reported bleeding-pattern endpoint profile
Irregular/prolonged bleeding incidence and continuation-rate endpoints
Bone-health-conscious contraceptive research
Bone mineral density endpoint context
Longitudinal BMD measurement protocols in adolescent and perimenopausal models
[1] Fraser, I. S. (1994). Vaginal bleeding patterns in women using once-a-month injectable contraceptives. *Contraception*, 49(4), 369-382. PMID: 8013222. View Source
[2] Bahamondes, L., et al. (2006). Densidade mineral ossea em usuarias de contraceptivos injetaveis combinados. Tese de Doutorado, Universidade Estadual de Campinas. Persistent Identifier: 20.500.12733/1603667. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.